6-Chloro-2-methylpyrazolo[1,5-a]pyrazine
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Overview
Description
6-Chloro-2-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C7H6ClN3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylpyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-3-methylpyrazine with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazolo[1,5-a]pyrazine ring.
Reduction: Reduced forms with hydrogenated pyrazine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-methylpyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Known for their fluorescent properties and applications in optical materials.
Pyrazolo[3,4-d]pyrimidines: Investigated for their anticancer activities and enzyme inhibition properties.
Uniqueness
6-Chloro-2-methylpyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6ClN3 |
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Molecular Weight |
167.59 g/mol |
IUPAC Name |
6-chloro-2-methylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-6-3-9-7(8)4-11(6)10-5/h2-4H,1H3 |
InChI Key |
GRGXJSTYASTOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(N=CC2=C1)Cl |
Origin of Product |
United States |
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